molecular formula C14H13BrN2O2 B1455075 5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline CAS No. 1416336-88-3

5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline

Cat. No.: B1455075
CAS No.: 1416336-88-3
M. Wt: 321.17 g/mol
InChI Key: WEWIWYYFXGQCHY-JTQLQIEISA-N
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Description

5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline (CAS 1416336-88-3) is a chiral, multifunctional aromatic amine of high value in organic and medicinal chemistry research . This compound features a bromine atom and a nitro group on the aniline ring, which serve as excellent handles for further synthetic manipulation through metal-catalyzed cross-couplings and nucleophilic aromatic substitution reactions . The (1S)-1-phenylethyl group attached to the nitrogen confers stereochemical specificity, making this compound a valuable chiral building block or resolving agent in the synthesis of enantiomerically pure molecules . With a molecular formula of C14H13BrN2O2 and a molecular weight of 321.17 g/mol, it is supplied with a typical purity of 95% . Researchers utilize this compound as a key intermediate in the development of potential pharmaceuticals and other complex organic targets. It must be stored at -20°C for long-term stability . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWIWYYFXGQCHY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline is an organic compound notable for its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a nitro group on a benzene ring, along with a phenylethyl substituent. Its molecular formula is C12H12BrN2O2C_{12}H_{12}BrN_{2}O_{2} and it has a molecular weight of approximately 296.14 g/mol. The presence of these functional groups suggests potential reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Bromination : Starting with 2-nitroaniline, bromination occurs to yield 5-bromo-2-nitroaniline.
  • Coupling Reaction : This intermediate is then reacted with (1S)-1-phenylethylamine under basic conditions to form the final product.

This multi-step process can be optimized for industrial production using continuous flow reactors and advanced purification techniques.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group may undergo reduction to an amino group, enhancing its reactivity towards nucleophiles and increasing its potential as an enzyme inhibitor. The bromine atom also plays a crucial role in nucleophilic aromatic substitution reactions, which can modify the compound's biological profile.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Its interactions with specific enzymes have been studied, revealing its potential as a therapeutic agent in various diseases.

Table 1: Inhibition Potency Against Selected Enzymes

EnzymeIC50 (µM)Reference
RNA-dependent RNA polymerase (NS5B)0.34
STAT315.8 ± 0.6
Other EnzymesVaries

Case Studies

Several studies have explored the biological effects of this compound:

  • Inhibition of NS5B : A study highlighted that derivatives similar to this compound effectively inhibited the NS5B enzyme, which is crucial for viral replication in hepatitis C virus (HCV) infections .
  • Impact on STAT3 : Another investigation assessed the compound's ability to inhibit STAT3, a transcription factor involved in cancer progression. The compound demonstrated a notable IC50 value, indicating its potential as an anti-cancer agent .
  • Protein–Protein Interactions : The compound has also been evaluated for its effects on protein–protein interactions (PPIs), particularly in relation to STAT3 signaling pathways, where it showed promising inhibitory activity .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline has been explored for its potential pharmacological properties, particularly as an inhibitor of certain enzymes. Its structural similarity to biologically active compounds allows it to interact with various molecular targets.

Case Study: Enzyme Inhibition
Research has indicated that compounds with similar structures exhibit inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, studies have shown that related compounds can inhibit CYP1A2 and CYP2C19 enzymes, suggesting potential therapeutic uses in drug development.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.

Table 1: Synthetic Routes for this compound

Reaction TypeDescription
BrominationIntroduction of bromine to aromatic compounds.
Nucleophilic SubstitutionSubstitution reactions involving nucleophiles.
ReductionConverting nitro groups to amines or other functionalities.

These synthetic pathways allow chemists to modify the compound's structure for specific applications.

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials, including polymers and chemical sensors.

Case Study: Sensor Development
Research has demonstrated that derivatives of this compound can be integrated into sensor technologies due to their electrochemical properties. These sensors can detect environmental pollutants or biological markers, showcasing the compound's versatility beyond traditional applications .

The biological activity of this compound extends into areas such as anti-inflammatory therapies and neurological disorders.

Potential Applications:

  • Anti-inflammatory Agents: Similar compounds have shown promise in reducing inflammation, suggesting that this compound may have analogous effects.
  • Neurological Investigations: Due to its ability to cross the blood-brain barrier, it may be explored for treating neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bromo-Nitroaniline Derivatives

Stereochemical and Electronic Effects

  • Chirality : The (S)-1-phenylethyl group in the target compound induces stereoselectivity in catalytic systems. For example, ligands derived from enantiopure analogs like (1S,2S,1’S)-N1-(2,4-dimethoxyphenyl)-N2-((S)-1-phenylethyl)cyclohexane-1,2-diamine demonstrate high enantiomeric excess in asymmetric hydrogenation .
  • Electron-Withdrawing Groups: The nitro group at position 2 enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions. This contrasts with non-nitro analogs like (S)-2-Bromo-N-(1-phenylethyl)aniline, which exhibit lower reactivity in cross-coupling reactions .
  • Steric Effects : Anti-Markovnikov isomers (e.g., N-(2-phenylethyl)-p-bromoaniline) show reduced steric hindrance compared to the target compound, altering substrate binding in catalytic applications .

Physicochemical Properties

  • Mass Spectrometry : The target compound’s exact mass (calculated for C₁₄H₁₂BrN₂O₂: ~335.01 g/mol) aligns with HRMS data from analogs (e.g., m/z 262.0706 for a related bromo-nitroaniline derivative) .
  • Solubility: Nitro and bromo groups confer moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-nitro analogs .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with 2-nitroaniline or 5-bromo-2-nitroaniline as the aromatic core precursor. These intermediates are prepared or commercially available and serve as substrates for further functionalization.

  • Step 1: Bromination of 2-nitroaniline
    Selective bromination at the 5-position of 2-nitroaniline is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature conditions to avoid polybromination. This yields 5-bromo-2-nitroaniline with high regioselectivity.

  • Step 2: Coupling with (1S)-1-phenylethylamine
    The key step is the nucleophilic substitution or coupling of 5-bromo-2-nitroaniline with (1S)-1-phenylethylamine to form the N-substituted aniline. This reaction typically requires a base (e.g., triethylamine or sodium hydride) and may be facilitated by coupling agents or catalysts to improve yield and selectivity.

Reaction Conditions

  • Solvents: Common solvents include tetrahydrofuran (THF), toluene, or dimethylformamide (DMF), chosen for their ability to dissolve reactants and withstand reaction temperatures.
  • Temperature: Reactions are often performed at ambient to moderate temperatures (20–80°C) to balance reaction rate and selectivity.
  • Catalysts and Coupling Agents: Palladium-based catalysts or other transition metal catalysts can be employed to promote amination coupling reactions, especially in industrial or complex syntheses.

Industrial Production Methods

Industrial synthesis adapts the laboratory methods to scalable processes emphasizing efficiency, safety, and product purity:

  • Continuous Flow Reactors: Used to control reaction parameters precisely, improving yield and reproducibility.
  • Purification Techniques: Crystallization, recrystallization, and chromatographic methods are optimized to isolate the product with high purity.
  • Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry ensure the stereochemical integrity and chemical purity of the final compound.

Detailed Reaction Scheme Summary

Step Reaction Type Reactants Conditions Product Notes
1 Bromination 2-nitroaniline + Br2 or NBS Low temperature, inert atmosphere 5-bromo-2-nitroaniline Regioselective substitution at 5-position
2 N-Arylation / Coupling 5-bromo-2-nitroaniline + (1S)-1-phenylethylamine Base (e.g., triethylamine), solvent (THF/toluene), Pd catalyst optional, 20–80°C 5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline Stereochemistry retained at chiral center

Research Findings and Analysis

  • Stereochemical Control: The use of enantiomerically pure (1S)-1-phenylethylamine ensures the final compound retains chirality, which is crucial for biological activity and further synthetic applications.
  • Catalyst Efficiency: Studies have shown that palladium catalysts with ligands such as BrettPhos or RuPhos enhance coupling efficiency and reduce reaction times, with conversions reaching near 100% under mild conditions.
  • Reaction Optimization: Milder bases like potassium carbonate can be employed in some cases to prevent side reactions and maintain catalyst activity.
  • Yield and Purity: Optimized conditions in both lab-scale and industrial settings yield the target compound with high purity (>95%) and good isolated yields (typically 70–90%).

Comparative Notes on Related Compounds

The preparation of this compound is closely related to that of 5-Bromo-2-nitro-N-phenylaniline, where phenylamine replaces the chiral amine. The key difference lies in the choice of amine nucleophile and the need to preserve stereochemistry in the former.

Summary Table of Preparation Methods

Aspect Description
Starting Material 2-nitroaniline or 5-bromo-2-nitroaniline
Bromination Agent Bromine (Br2), N-bromosuccinimide (NBS)
Coupling Partner (1S)-1-phenylethylamine
Base Triethylamine, sodium hydride, or milder bases like potassium carbonate
Catalysts Palladium complexes with ligands such as BrettPhos, RuPhos (optional but beneficial)
Solvents THF, toluene, DMF
Temperature Range 20–80°C
Industrial Adaptations Continuous flow reactors, temperature control, optimized purification
Yield 70–90%
Purity >95%
Stereochemical Integrity Maintained by using enantiopure amine

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline to improve yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the aniline core. Key steps include bromination at the 5-position, nitration at the 2-position, and enantioselective alkylation using (1S)-1-phenylethylamine. To optimize yields (58–99% in similar compounds), control reaction temperatures during nitration (0–5°C) and use chiral catalysts like sparteine-derived bases for stereochemical fidelity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are critical .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and the chiral (1S)-1-phenylethyl group (doublet for CH3_3 at δ 1.5–1.7 ppm). 13^13C NMR confirms nitro (C-NO2_2 at ~148 ppm) and bromine substituents .
  • FTIR : Detect NO2_2 asymmetric stretching (~1520 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .
  • MS : HRMS with electrospray ionization (ESI) validates the molecular ion [M+H]+^+ (expected m/z 349.03 for C14_{14}H13_{13}BrN2_2O2_2) .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

Methodological Answer: The nitro group increases electron-withdrawing effects, reducing basicity of the aniline NH group. Stability studies in aqueous buffers (pH 1–12) show decomposition at pH >10 due to nucleophilic attack on the nitro moiety. Use non-polar solvents (e.g., dichloromethane) for storage and avoid prolonged exposure to bases .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

  • Toxicity : Harmful if inhaled or absorbed; use fume hoods and nitrile gloves.
  • First Aid : For skin contact, wash with copious water (15+ minutes) and seek medical attention .
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation .

Q. How can researchers validate the enantiomeric purity of the (1S)-1-phenylethyl group?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol, 90:10) to resolve enantiomers.
  • Optical Rotation : Compare [α]D25_D^{25} with literature values (e.g., (S)-enantiomers show specific rotations between +30° to +50°) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted aniline derivatives?

Methodological Answer:

  • Cross-Validation : Combine XRD for crystallographic confirmation with 1^1H-15^15N HMBC NMR to map nitro group interactions .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts (B3LYP/6-311+G(d,p)) and IR vibrations, identifying discrepancies due to solvent effects .

Q. How does the chiral (1S)-1-phenylethyl group affect biological activity in comparative studies?

Methodological Answer: The (1S) configuration enhances steric interactions with chiral biological targets (e.g., enzymes or receptors). Design assays comparing enantiomers:

  • Enzymatic Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .
  • Molecular Docking : Simulate binding affinities (AutoDock Vina) to identify enantiomer-specific interactions .

Q. What computational methods predict the electronic effects of bromine and nitro substituents on reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (Gaussian 16) to assess electrophilicity.
  • Hammett Constants : Use σm_m (Br: +0.39, NO2_2: +1.27) to predict substituent-directed reactivity in electrophilic substitution .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Core Modifications : Replace Br with Cl or CF3_3 (e.g., 5-Chloro-2-nitro analogs) to assess halogen effects .
  • Steric Tuning : Substitute (1S)-1-phenylethyl with bulkier groups (e.g., cyclopentyl) to probe steric hindrance .

Q. What green chemistry approaches minimize waste in synthesizing nitro-aniline derivatives?

Methodological Answer:

  • Catalytic Nitration : Use zeolite-supported HNO3_3 to reduce acid waste .
  • Solvent Recycling : Employ switchable polarity solvents (e.g., DBU/CO2_2) for purification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline

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